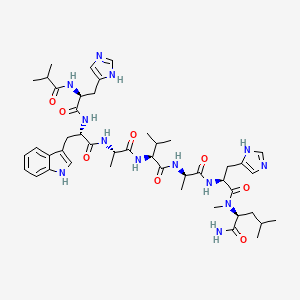
isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Este compuesto se deriva de la secuencia C-terminal de la bombesina/péptido liberador de gastrina, careciendo del residuo de metionina final . Tiene aplicaciones significativas en la investigación científica, particularmente en los campos de la endocrinología y la farmacología.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Isobutiril-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2 implica la síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos. El proceso típicamente incluye los siguientes pasos:
Adhesión del primer aminoácido: a una resina sólida.
Adición secuencial de aminoácidos protegidos: usando reactivos de acoplamiento como HBTU o DIC.
Desprotección del grupo amino: después de cada paso de acoplamiento usando TFA.
Escisión del péptido de la resina: y desprotección final usando una mezcla de TFA, agua y captadores.
Métodos de producción industrial
La producción industrial de este compuesto sigue principios similares, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la consistencia. El proceso involucra medidas de control de calidad rigurosas para garantizar la pureza e integridad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Isobutiril-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2 puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir en los residuos de triptófano e histidina.
Reducción: Las reacciones de reducción pueden dirigirse a los enlaces disulfuro si están presentes.
Sustitución: Los residuos de aminoácidos pueden sustituirse para crear análogos con diferentes propiedades.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Ditiotreitol (DTT) u otros agentes reductores.
Sustitución: Derivados de aminoácidos y reactivos de acoplamiento.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del triptófano puede llevar a la formación de quinurenina .
Aplicaciones Científicas De Investigación
Isobutiril-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2 tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la síntesis y modificación de péptidos.
Biología: Se investiga su papel en la modulación de la actividad del receptor y las vías de señalización.
Medicina: Se explora como un posible agente terapéutico para condiciones que involucran receptores de bombesina/péptido liberador de gastrina, como ciertos cánceres y trastornos gastrointestinales.
Industria: Se utiliza en el desarrollo de medicamentos y herramientas de diagnóstico basados en péptidos
Mecanismo De Acción
El compuesto ejerce sus efectos al unirse al receptor de bombesina/péptido liberador de gastrina, bloqueando así la actividad del receptor. Esta acción antagonista inhibe las vías de señalización descendentes que típicamente son activadas por la bombesina o el péptido liberador de gastrina. Los objetivos moleculares incluyen varios receptores acoplados a proteínas G y moléculas de señalización asociadas .
Comparación Con Compuestos Similares
Compuestos similares
Bombesina: Un péptido que comparte una secuencia similar pero incluye el residuo de metionina final.
Neuromedina B: Otro péptido con objetivos de receptor similares, pero diferente secuencia y estructura.
Análogos de la sustancia P: Péptidos que también actúan sobre receptores relacionados pero tienen secuencias distintas
Singularidad
Isobutiril-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2 es único debido a su secuencia específica y la ausencia del residuo de metionina final, lo que mejora sus propiedades antagonistas. Esto lo convierte en una herramienta valiosa para estudiar los procesos mediados por receptores y desarrollar agentes terapéuticos .
Propiedades
Fórmula molecular |
C45H65N13O8 |
|---|---|
Peso molecular |
916.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(2-methylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanamide |
InChI |
InChI=1S/C45H65N13O8/c1-23(2)14-36(38(46)59)58(9)45(66)35(17-30-20-48-22-51-30)56-40(61)26(7)53-44(65)37(24(3)4)57-41(62)27(8)52-42(63)33(15-28-18-49-32-13-11-10-12-31(28)32)55-43(64)34(54-39(60)25(5)6)16-29-19-47-21-50-29/h10-13,18-27,33-37,49H,14-17H2,1-9H3,(H2,46,59)(H,47,50)(H,48,51)(H,52,63)(H,53,65)(H,54,60)(H,55,64)(H,56,61)(H,57,62)/t26-,27+,33+,34+,35+,36+,37+/m1/s1 |
Clave InChI |
PPGUWGIPRTYEBI-QHOQUQLNSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N(C)[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C(C)C |
SMILES canónico |
CC(C)CC(C(=O)N)N(C)C(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















